molecular formula C13H24N2O2 B1393445 叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯 CAS No. 373608-50-5

叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯

货号 B1393445
CAS 编号: 373608-50-5
分子量: 240.34 g/mol
InChI 键: WDDPLSXJAIFLJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, also known by various synonyms such as 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperidin-4-ylmethyl)piperazine, and 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine, is a chemical compound with the molecular formula C₁₅H₂₉N₃O₂. It exists as a white to pale yellow powder or crystalline substance .


Synthesis Analysis

The synthetic route for tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate with piperidine-4-carboxaldehyde. The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring stability during the reaction. The resulting compound is a versatile intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate consists of a piperazine ring with a cyclopropylmethyl substituent at one nitrogen and a tert-butyl ester group at the other nitrogen. The cyclopropylmethyl moiety imparts rigidity to the molecule, affecting its conformation and reactivity .


Chemical Reactions Analysis

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity depends on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

  • Inert Gas Filling : Inert gas (e.g., nitrogen) is used during handling to prevent oxidation or degradation

科学研究应用

分子结构分析

类似化合物,例如叔丁基4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-羧酸酯的分子结构已被报道 . 标题化合物从石油醚/乙酸乙酯混合物中结晶出来,在单斜空间群P 21/c中,每个晶胞中含有四个分子 . 这表明叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯可能具有类似的结晶特性。

有机合成中的构件

哌嗪及其衍生物作为合成多种新型有机化合物(如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁烷酮和咪唑啉酮)的有用构件/中间体 . 这表明叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯也可以用作有机合成中的构件。

生物活性化合物的合成

哌嗪部分在各种生物活性化合物中发挥着重要作用 . 特别是,哌嗪乙酸基序存在于高度选择性的Xa因子胰蛋白酶样蛋白酶抑制剂中 . 这表明叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯有可能用于生物活性化合物的合成。

放射性药物研究

功能化的哌嗪衍生物在放射性药物研究中被用作螺环化合物的起始原料,这些化合物用于温和地引入氟-18 . 这意味着叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯可用于放射性药物研究。

PROTAC 开发中的连接体

类似化合物,例如叔丁基4-(4-(羟甲基)苯基)哌啶-1-羧酸酯已被用作PROTAC 开发中用于靶向蛋白质降解的半柔性连接体 . 这表明叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯也可以用作PROTAC 开发中的连接体。

吲唑DNA 旋转酶抑制剂的合成

单取代哌嗪,例如在吲唑DNA 旋转酶抑制剂的合成中,已制备出来 . 这表明叔丁基4-(环丙基甲基)哌嗪-1-羧酸酯有可能用于DNA 旋转酶抑制剂的合成。

作用机制

The specific mechanism of action for this compound would depend on its intended use. As an intermediate in drug synthesis, it may serve as a building block for pharmaceutical agents targeting specific receptors or enzymes. Further studies are needed to elucidate its precise biological activity .

安全和危害

  • Storage Conditions : Optimize storage conditions to maintain stability (refer to the manufacturer’s guidelines)

属性

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPLSXJAIFLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675459
Record name tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

373608-50-5
Record name tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Tertbutoxycarbonylpiperazine (6a) (1.86 g, 10 mmol) was dissolved in dichloromethane (20 mL), and anhydrous potassium carbonate (829 mg, 6 mmol) was added. The dichloromethane solution of chloromethyl cyclopropane (7a) (1.1 mL, 12 mmol) was added dropwise, and reacted overnight at room temperature, after that, the reaction mixture was washed with water. The water layer was extracted with dichloromethane for twice, the organic phases were combined, washed successively with 50 mL saturated sodium bicarbonate solution and saturated sodium chloride solution for three times, dried with anhydrous sodium sulfate. Column chromatography (petroleum ether:ethyl acetate 2:1) was performed to isolate white solid powder 1-tertbutoxycarbonyl-4-(cyclopropylmethyl)piperazine (7b), 2.01 g white solid (yield 79.0%). ESI-MS m/z calculated for: 240.18. found: 241.05 [M+H]+.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyloxycarbonylpiperazine (2.24 g, 12.0 mmol) in THF (10 ml) were added water (0.15 ml), acetic acid (3.60 ml), formylcyclopropane (1.35 ml, 18.1 mmol), and sodium cyanoborohydride (18 ml of a 1M solution in THF, 18 mmol). The mixture was stirred at 20° C. for 14 hours. The mixture is concentrated under reduced pressure, and the residue is mixed with water (80 ml) and 1 N aqueous hydrochloric acid (40 ml). After washing with ethyl acetate (20 ml) the aqueous phase is made basic by addition of potassium carbonate (approx. 20 g) and extracted with ethyl acetate (4×30 ml). The combined extracts were dried with magnesium sulphate and concentrated under reduced pressure, to yield 2.3 g (80%) of the title compound as a colourless oil.
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

Tert-butyl piperazine-1-carboxylate 7a (6.14 g, 33 mmol), bromomethyl-cyclopropane (4.05 g, 30 mmol) and triethylamine (6.06 g, 60 mmol) were dissolved in 70 mL of dichloromethane. The reaction solution was stirred for 12 hours. The resulting solution was added with 50 mL of aqeuous saturated sodium bicarbonate solution and extracted with dichloromethane (50 mL×3). The combined organic phase was washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate 31a (4.50 g, yield: 62.5%) as a yellow oil.
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。